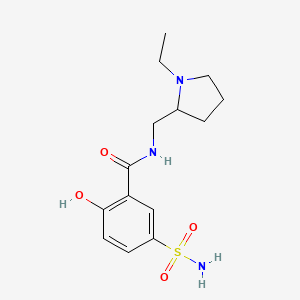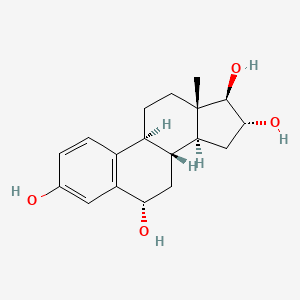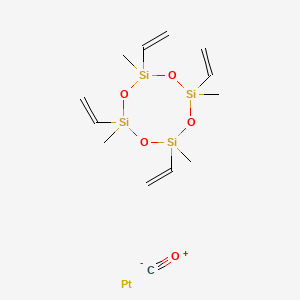
Platinum carbonyl cyclovinylmethylsiloxane complex
Vue d'ensemble
Description
The Platinum carbonyl cyclovinylmethylsiloxane complex is a chemical compound with the formula C8H18OPtSi2∙CO . It is also known as OSSKO CATALYST . It is a liquid substance that belongs to the organosiloxane chemical family .
Chemical Reactions Analysis
While specific chemical reactions involving the Platinum carbonyl cyclovinylmethylsiloxane complex are not available, platinum complexes are known to play a crucial role in catalyzing reactions such as carbon monoxide oxidation .
Physical And Chemical Properties Analysis
The Platinum carbonyl cyclovinylmethylsiloxane complex is a liquid substance . Unfortunately, other specific physical and chemical properties of this complex are not available in the retrieved sources.
Applications De Recherche Scientifique
Direct Ink Writing (DIW) Resins
The platinum carbonyl cyclovinylmethylsiloxane complex is utilized in direct ink writing (DIW) resins. DIW allows rapid fabrication of unique 3D printed objects. However, existing resins often lack functionality. Researchers have developed new custom inks incorporating high concentrations (50–70 wt%) of metallic and ceramic fillers. The complex influences the printability of these inks, affecting strut diameter, spacing ratio, and lattice structure .
Curing Agent for Polysiloxanes
As a high-temperature platinum catalyst, this complex serves as a curing agent for polysiloxanes. When combined with other components, it induces crosslinking, leading to the formation of durable materials. These cured polysiloxanes find applications in various fields, including coatings, adhesives, and sealants .
Optoelectronic Materials
Researchers have explored the use of the platinum carbonyl cyclovinylmethylsiloxane complex in optoelectronic applications. By incorporating it into polyphenylmethylsiloxanes, they aim to enhance the performance of devices such as light-emitting diodes (LEDs) and solar cells. The complex contributes to improved material properties and stability .
Thermomechanical Properties Enhancement
When added to polymer matrices, this complex enhances thermomechanical properties. It leads to stiffer printed parts, making it valuable for applications where mechanical strength is crucial. The choice of filler loading and geometry influences the final material’s performance .
Functional Resins and Powdered Fillers
The platinum carbonyl cyclovinylmethylsiloxane complex contributes to the development of multifunctional DIW inks. These functional resins incorporate powdered fillers, allowing customization for specific applications. Researchers study rheology, printability, and material behavior to optimize ink formulations .
Stabilization of Suspensions
In addition to its role in DIW, the complex acts as a curing agent in suspensions. To prevent premature curing, researchers use 1-ethynyl-1-cyclohexanol alongside the complex. This interplay between shelf life and curing properties is essential for practical applications .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of the Platinum Carbonyl Cyclovinylmethylsiloxane Complex is the silicone vinyl-addition cure . It acts as a catalyst for Si-H addition to olefins . This complex is employed in elevated temperature curing silicones .
Mode of Action
The Platinum Carbonyl Cyclovinylmethylsiloxane Complex interacts with its targets by facilitating the addition of Si-H to olefins . This interaction triggers the curing process of silicones at elevated temperatures .
Biochemical Pathways
It is known that the complex plays a crucial role in the silicone vinyl-addition cure process .
Pharmacokinetics
It is known that the complex is a liquid substance and its density is 1.02 .
Result of Action
The Platinum Carbonyl Cyclovinylmethylsiloxane Complex, when used as a catalyst, facilitates the curing process of silicones at elevated temperatures . This results in the formation of cured silicone products.
Action Environment
The action of the Platinum Carbonyl Cyclovinylmethylsiloxane Complex can be influenced by environmental factorsThe complex should be used only in well-ventilated areas . Furthermore, certain compounds, such as sulfur compounds, nitrogen compounds, and tin compounds, must be avoided as they can inhibit the action of the platinum catalysts used in vinyl-addition crosslinking .
Propriétés
IUPAC Name |
carbon monoxide;platinum;2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si4.CO.Pt/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17;1-2;/h9-12H,1-4H2,5-8H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSVHAJWPWEJSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C.[C-]#[O+].[Pt] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5PtSi4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 90475661 | |
CAS RN |
73018-55-0 | |
| Record name | Platinum, dicarbonyldichloro-, reaction products with 2,4,6-triethenyl-2,4,6-trimethylcyclotrisiloxane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6,8-Tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane platinum dicarbonyl dichloride complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



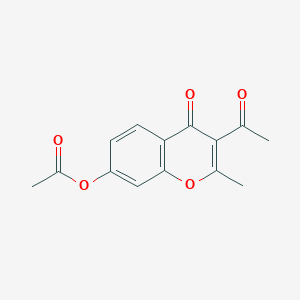
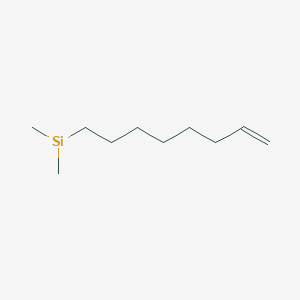
![2-[4-(butylamino)benzoyl]oxy-N,N-dimethylethanamine oxide](/img/structure/B3179471.png)
![[2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol](/img/structure/B3179474.png)
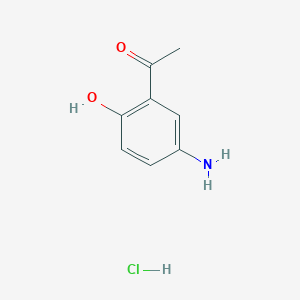
![Methyl 2-[3-(trifluoromethyl)anilino]nicotinate](/img/structure/B3179483.png)

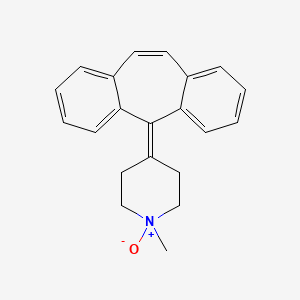

![8-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B3179498.png)
